REACTION_SMILES
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[C:1](=[O:2])([O-:3])[O-:4].[CH3:23][OH:24].[CH3:7][Si:8]([CH3:9])([CH3:10])[C:11]#[C:12][c:13]1[cH:14][cH:15][cH:16][c:17]([NH:19][C:20]([CH3:21])=[O:22])[n:18]1.[K+:5].[K+:6]>>[CH:11]#[C:12][c:13]1[cH:14][cH:15][cH:16][c:17]([NH:19][C:20]([CH3:21])=[O:22])[n:18]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CO
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Name
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CC(=O)Nc1cccc(C#C[Si](C)(C)C)n1
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Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
CC(=O)Nc1cccc(C#C[Si](C)(C)C)n1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
[K+]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
[K+]
|
Name
|
|
Type
|
product
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Smiles
|
C#Cc1cccc(NC(C)=O)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |